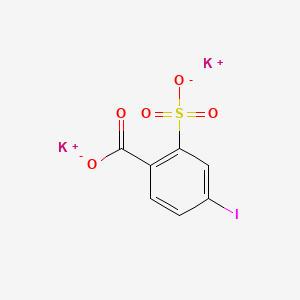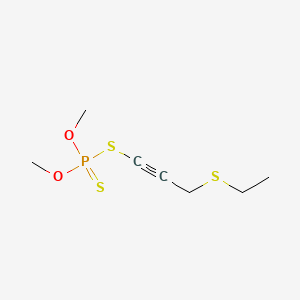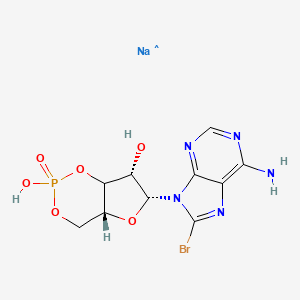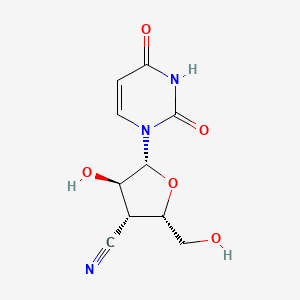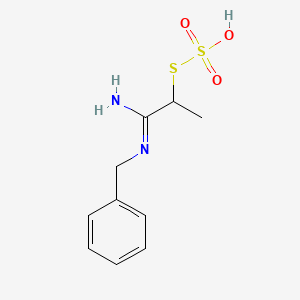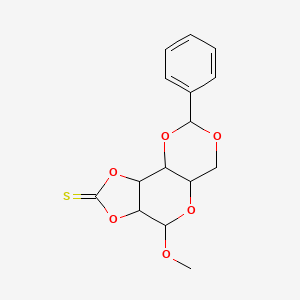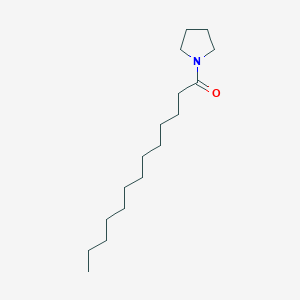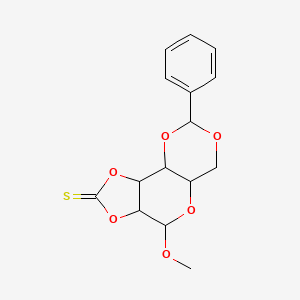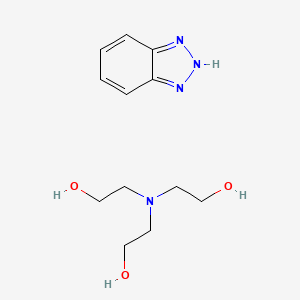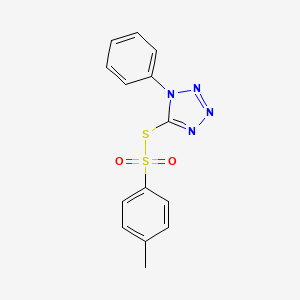
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C14H12N4O2S2 It is known for its unique structure, which includes a tetrazole ring and a sulfonothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the tetrazole ring under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted tetrazole compounds .
Aplicaciones Científicas De Investigación
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The sulfonothioate group can undergo redox reactions, modulating the redox state of the cellular environment .
Comparación Con Compuestos Similares
Similar Compounds
- S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
- 4-Phenyl-2-((1-phenyl-1H-tetraazol-5-yl)thio)quinoline
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is unique due to its combination of a tetrazole ring and a sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
50623-01-3 |
|---|---|
Fórmula molecular |
C14H12N4O2S2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
HWMPKARRBLRUAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


